Regioisomeric Specificity: 7‑yl vs. 6‑yl Substitution Defines Target Engagement in Kinase Profiling
The 7‑yl substitution pattern on the tetrahydroquinoline core, as present in CAS 946265‑60‑7, is a critical determinant of biological activity. In a related kinase‑focused SAR study, the 7‑yl regioisomer exhibited measurable inhibitory activity against Aurora A kinase, whereas the corresponding 6‑yl analog (CAS 946245‑63‑2) showed no detectable inhibition at concentrations up to 10 µM . This positional specificity arises from the differential orientation of the methoxybenzamide pharmacophore within the ATP‑binding pocket.
| Evidence Dimension | Regioisomeric influence on kinase inhibition |
|---|---|
| Target Compound Data | 7‑yl substitution (CAS 946265‑60‑7): moderate inhibitory activity against Aurora A kinase reported in class‑level SAR |
| Comparator Or Baseline | 6‑yl regioisomer (CAS 946245‑63‑2): no detectable Aurora A inhibition at ≤10 µM |
| Quantified Difference | Qualitative difference: active vs. inactive at screening concentrations |
| Conditions | In vitro kinase inhibition assay; tetrahydroquinoline amide analog series |
Why This Matters
Procurement of the incorrect regioisomer (e.g., the 6‑yl analog) will yield a compound devoid of the desired kinase‑inhibitory activity, rendering any downstream assay results meaningless and wasting screening resources.
